Bienvenue dans la boutique en ligne BenchChem!

4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

PDE4B inhibition phosphodiesterase anti-inflammatory drug discovery

4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 52833-11-1) is a synthetic pyrazolo[3,4-b]pyridine derivative bearing a primary carboxamide at position 5, a butylamino group at position 4, and an ethyl substituent at position 1. This compound belongs to a well-characterized class of non-benzodiazepine anxiolytic agents that includes clinically investigated molecules such as cartazolate (the 5-ethyl ester analog) and tracazolate (the 6-methyl-5-ethyl ester analog).

Molecular Formula C13H19N5O
Molecular Weight 261.32 g/mol
CAS No. 52833-11-1
Cat. No. B15065705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
CAS52833-11-1
Molecular FormulaC13H19N5O
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCCCNC1=C2C=NN(C2=NC=C1C(=O)N)CC
InChIInChI=1S/C13H19N5O/c1-3-5-6-15-11-9(12(14)19)7-16-13-10(11)8-17-18(13)4-2/h7-8H,3-6H2,1-2H3,(H2,14,19)(H,15,16)
InChIKeyLXXCMHNRYMANKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 52833-11-1): Chemical Identity and Structural Context for Procurement Decisions


4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (CAS 52833-11-1) is a synthetic pyrazolo[3,4-b]pyridine derivative bearing a primary carboxamide at position 5, a butylamino group at position 4, and an ethyl substituent at position 1 . This compound belongs to a well-characterized class of non-benzodiazepine anxiolytic agents that includes clinically investigated molecules such as cartazolate (the 5-ethyl ester analog) and tracazolate (the 6-methyl-5-ethyl ester analog) [1]. Unlike its ester counterparts, the carboxamide functionality confers distinct physicochemical and metabolic stability properties that are relevant to both research tool selection and synthetic intermediate procurement [2].

Procurement Risk for 4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: Why In-Class Ester Analogs Cannot Substitute


Casual substitution of this carboxamide with the readily available ethyl ester cartazolate (CAS 34966-41-1) or the 6-methyl ester tracazolate (CAS 41094-88-6) introduces both functional and pharmacological liabilities. Ester-to-carboxamide interchange alters hydrogen-bonding capacity, hydrolytic stability, and metabolic fate — the ester functionality of cartazolate is susceptible to plasma and hepatic esterases, generating the free carboxylic acid, whereas the primary carboxamide of 52833-11-1 resists this metabolic pathway [1]. Furthermore, structure-activity studies within this series demonstrate that the nature of the 5-position substituent directly modulates benzodiazepine (BZ) receptor subtype selectivity: certain amides exhibit BZ1-preferring binding profiles with Hill coefficients significantly less than unity, a property not transferable to the ester analogs [2]. For research requiring stable, defined pharmacology or for synthetic derivatization at the 5-carboxamide nitrogen, generic replacement with an ester leads to quantitatively different outcomes.

Quantitative Differentiation Evidence for 4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (52833-11-1) Relative to Closest Analogs


5-Position Carboxamide vs. Ethyl Ester: Impact on PDE4B Inhibitory Potency

The 5-ethyl ester analog cartazolate (CAS 34966-41-1) inhibits human PDE4B with an IC50 of 200 nM in Sf9 cell-based assays [1]. Direct head-to-head PDE4B data for the 5-carboxamide target compound (52833-11-1) are not publicly available; however, SAR analysis from the parent chemotype series establishes that the 5-position substituent critically influences both PDE4 and adenosine receptor target engagement [2]. Carboxamide analogs within the broader pyrazolo[3,4-b]pyridine series retain PDE4B inhibitory activity while potentially shifting selectivity relative to the adenosine A1/A2A receptor axis [3]. This evidence classifies the target compound's PDE4B inhibitory potential as a class-level inference requiring user verification under standardized assay conditions.

PDE4B inhibition phosphodiesterase anti-inflammatory drug discovery

Benzodiazepine-Site Positive Allosteric Modulation: Functional Selectivity Advantage of Pyrazolopyridine Amides Over Diazepam

The pyrazolopyridine amide series, including the carboxamide subclass exemplified by 52833-11-1, demonstrated functional BZ1-preferring receptor modulation in the seminal Bare et al. (1989) SAR study. Compound 27 — an optimized amide from this series — was subjected to detailed pharmacological evaluation and showed BZ1 selectivity, minimal sedation, and reduced ethanol interaction at therapeutically effective doses compared to diazepam [1]. In contrast, diazepam exhibited comparable affinities for both BZ1-enriched cerebellum (IC50 = 9 nM) and BZ2-containing cerebral cortex (IC50 = 7 nM), lacking subtype bias [2]. The structural determinants for this selectivity map to the 5-carboxamide substituent identity, making the primary amide form of 52833-11-1 a critical scaffold for subtype-selective probe development [1].

GABAA receptor anxiolytic benzodiazepine site subtype selectivity

Physicochemical Property Comparison: Carboxamide (52833-11-1) vs. Ethyl Ester (Cartazolate, 34966-41-1)

The target compound 52833-11-1 (C13H19N5O, MW = 261.32 g/mol) is structurally distinguished from cartazolate (C15H22N4O2, MW = 290.36 g/mol) by the absence of the ester oxygen and ethoxy group, resulting in a molecular weight reduction of approximately 29 Da [1]. The calculated partition coefficient (clogP) for 52833-11-1 is 2.72, compared to approximately 3.5–3.8 reported for the ethyl ester cartazolate [2]. This ~1 log unit difference in lipophilicity directly impacts aqueous solubility and membrane partitioning behavior. The melting point of the carboxamide (73.5–75 °C) is lower than that reported for cartazolate (82–83 °C), reflecting altered crystal packing energetics driven by the primary amide hydrogen-bond donor . These differences are quantitatively meaningful for dissolution rate, formulation vehicle selection, and passive permeability in cell-based assays.

physicochemical properties solubility medicinal chemistry formulation

Synthetic Intermediate Utility: Versatile 5-Carboxamide as a Derivatization Handle Not Available in Ester Analogs

US Patent 3,840,546 by Bare and Naiman (1974) explicitly discloses 4-(butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide and its derivatives as synthetic intermediates amenable to further functionalization at the 5-carboxamide nitrogen [1]. The patent describes the preparation of N-butyl and N-pyrrolidyl carboxamide derivatives from the free acid or acid chloride intermediates, demonstrating that the primary carboxamide serves as a versatile diversification point [1]. In contrast, the ethyl ester of cartazolate is a terminal functional group that cannot be directly substituted without saponification to the carboxylic acid and subsequent amide coupling — a two-step sequence that introduces additional cost, time, and yield losses. For medicinal chemistry groups building focused libraries around the pyrazolopyridine scaffold, procurement of the primary carboxamide 52833-11-1 provides a single-step derivatization entry point not offered by the ester analogs.

chemical synthesis library diversification medicinal chemistry SAR expansion

Adenosine Receptor Off-Target Profile Differentiation: Carboxamide vs. Ester Subclass

A systematic study by Shi et al. (1997) compared a series of 4-substituted pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives — including both ester and carboxamide analogs — for affinity at adenosine A1 and A2A receptors [1]. Cartazolate (ethyl ester) exhibited Ki values of approximately 0.5 μM at A1 and 1.5 μM at A2A receptors [1]. Several carboxamide analogs within the series demonstrated markedly lower affinity at A2A receptors compared to cartazolate, indicating that the 5-position functional group identity directly tunes adenosine receptor engagement [1]. While specific Ki values for 52833-11-1 were not individually reported, the class-level data establish that carboxamide substitution can reduce adenosine A2A binding, potentially narrowing off-target polypharmacology relative to the ester comparator [1].

adenosine receptor off-target pharmacology selectivity profiling CNS drug discovery

Metabolic Stability Advantage: Carboxamide Resistance to Esterase-Mediated Hydrolysis

Metabolism studies of tracazolate (6-methyl-5-ethyl ester analog; CAS 41094-88-6) in dog and rat urine identified desbutyl-deesterified and desethyl-desbutyl-deesterified metabolites as major excretion products, confirming that the 5-ethyl ester undergoes substantial in vivo hydrolysis [1]. The desbutyltracazolate metabolite (lacking the n-butyl side chain) was found to be a weak inhibitor of [3H]flunitrazepam binding, indicating that ester hydrolysis products lose target activity [2]. The primary carboxamide of 52833-11-1 is intrinsically resistant to esterase-mediated hydrolysis, eliminating this metabolic liability. While formal comparative microsomal stability data are unavailable, the functional group chemistry establishes that the carboxamide bond requires amidase enzymes for cleavage — a slower and less ubiquitous metabolic pathway than ester hydrolysis [3].

metabolic stability esterase hydrolysis pharmacokinetics drug metabolism

Evidence-Backed Application Scenarios for 4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (52833-11-1)


Medicinal Chemistry Library Diversification via 5-Carboxamide Derivatization

In drug discovery programs exploring pyrazolopyridine-based GABAA receptor modulators, procurement of the primary carboxamide 52833-11-1 enables direct, single-step N-functionalization to generate diverse 5-substituted amide libraries. As demonstrated in US Patent 3,840,546 [1], N-butyl and N-pyrrolidyl carboxamides were prepared from the corresponding acid chloride in 70–82% isolated yields. This contrasts with the 2–3 step sequence required when starting from the ethyl ester cartazolate (saponification → acid chloride → amide), providing a clear advantage in parallel synthesis workflows. The carboxamide scaffold allows rapid SAR exploration at the position most critical for BZ1 receptor selectivity [2].

In Vivo Anxiolytic Pharmacology with Reduced Metabolic Confounding

For behavioral pharmacology studies assessing non-sedating anxiolytic mechanisms, the carboxamide form 52833-11-1 provides an inherent metabolic stability advantage over ester analogs. Metabolism studies of the related ester tracazolate revealed extensive deesterification in both dog and rat urine [3], generating metabolites with greatly reduced target engagement [4]. The carboxamide resists this clearance pathway, making it the preferred scaffold for in vivo dosing studies where consistent pharmacokinetic profiles are required. The parent chemotype has been clinically evaluated: cartazolate demonstrated anxiolytic efficacy in human trials [5], and compound 27 — an optimized amide — showed BZ1 selectivity with minimal sedation and reduced ethanol interaction compared to diazepam [2].

Chemical Probe Development for PDE4B with Attenuated Adenosine Receptor Cross-Reactivity

Pyrazolopyridine carboxamides offer a differentiated polypharmacological profile for PDE4B-targeted probe development. While cartazolate inhibits PDE4B with an IC50 of 200 nM [6], it also engages adenosine A1 (Ki ≈ 0.5 μM) and A2A (Ki ≈ 1.5 μM) receptors [7], introducing potential cardiovascular confounds. SAR data indicate that 5-carboxamide derivatives can exhibit reduced adenosine A2A affinity relative to the ester subclass [7], suggesting that 52833-11-1 and its N-substituted derivatives may provide cleaner PDE4B-driven pharmacology. Researchers requiring tools that discriminate between PDE4B inhibition and adenosine receptor antagonism should prioritize the carboxamide chemotype.

Reference Standard for Analytical Method Development and Quality Control

The well-defined physicochemical properties of 52833-11-1 — melting point 73.5–75 °C, molecular formula C13H19N5O, MW 261.32, and HPLC-amenable UV chromophore — make it suitable as a reference standard for analytical method development in pyrazolopyridine drug substance characterization . The compound is commercially available at ≥98% purity (HPLC) from multiple ISO-certified suppliers , and its chromatographic behavior (logP ~2.72) is sufficiently distinct from the more lipophilic ester analogs to enable resolution in reversed-phase HPLC methods.

Quote Request

Request a Quote for 4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.